molecular formula C21H25N3O3S B4886233 3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide

3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide

Cat. No. B4886233
M. Wt: 399.5 g/mol
InChI Key: VFLHLMQSPXBXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide, also known as MPB, is a chemical compound that has been widely studied for its potential therapeutic applications. MPB belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting the activity of the proteasome, a cellular complex involved in the degradation of proteins. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which can trigger cell death pathways and inhibit cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, to reduce the production of reactive oxygen species, and to inhibit the activation of NF-κB, a transcription factor involved in inflammation. In addition, this compound has been found to improve cognitive function and to reduce inflammation in animal models of neurodegenerative and inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable in solution. In addition, this compound has been extensively studied and its effects have been well characterized in various cell lines and animal models. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain assays. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide. One area of research is to further elucidate the mechanism of action of this compound and to identify its molecular targets. This could lead to the development of more specific and effective therapies for various diseases. Another area of research is to investigate the potential use of this compound in combination with other drugs or therapies. Finally, there is a need for further studies to assess the safety and efficacy of this compound in animal models and in clinical trials.

Scientific Research Applications

3-({1-[(methylthio)acetyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has been found to exhibit anti-tumor activity by inhibiting the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines in animal models of inflammatory diseases.

properties

IUPAC Name

3-[1-(2-methylsulfanylacetyl)piperidin-4-yl]oxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-28-15-20(25)24-10-7-18(8-11-24)27-19-6-2-5-17(12-19)21(26)23-14-16-4-3-9-22-13-16/h2-6,9,12-13,18H,7-8,10-11,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLHLMQSPXBXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCC(CC1)OC2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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